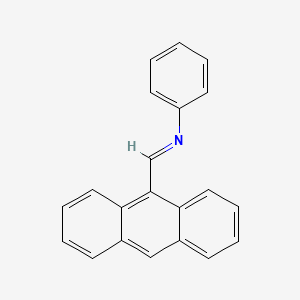
N-(9-Anthrylmethylene)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(9-Anthrylmethylene)aniline: is an organic compound with the molecular formula C21H15N . It is characterized by the presence of an anthracene moiety linked to an aniline group through a methylene bridge. This compound is notable for its aromatic structure, which imparts unique chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions: N-(9-Anthrylmethylene)aniline can be synthesized through a condensation reaction between anthracene-9-carbaldehyde and aniline. The reaction typically involves the use of a solvent such as ethanol and a catalyst like acetic acid. The mixture is refluxed for several hours to facilitate the formation of the imine bond between the aldehyde and the amine group .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions: N-(9-Anthrylmethylene)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the anthracene ring, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogens, nitrating agents, or sulfonating agents can be used under controlled conditions to introduce substituents on the aromatic ring.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: N-(9-Anthrylmethyl)aniline.
Substitution: Various substituted anthracene derivatives depending on the reagent used.
科学研究应用
N-(9-Anthrylmethylene)aniline has several applications in scientific research:
Chemistry: Used as a fluorescent probe due to its strong fluorescence properties.
Biology: Investigated for its potential as a biological marker in fluorescence microscopy.
Medicine: Studied for its potential use in drug delivery systems due to its ability to interact with biological membranes.
作用机制
The mechanism by which N-(9-Anthrylmethylene)aniline exerts its effects is primarily through its interaction with aromatic systems and biological membranes. The compound’s aromatic structure allows it to intercalate between DNA bases, making it useful in fluorescence-based DNA studies. Additionally, its ability to form stable complexes with various metal ions makes it valuable in coordination chemistry .
相似化合物的比较
- N-(9-Anthrylmethyl)aniline
- N-(9-Anthryl)aniline
- N-(9-Anthrylmethylene)benzylamine
Comparison: N-(9-Anthrylmethylene)aniline is unique due to its specific methylene linkage between the anthracene and aniline moieties. This linkage imparts distinct electronic properties compared to similar compounds, affecting its reactivity and fluorescence characteristics. For instance, N-(9-Anthrylmethyl)aniline, which lacks the double bond in the methylene bridge, exhibits different fluorescence and chemical reactivity .
属性
CAS 编号 |
796-34-9 |
|---|---|
分子式 |
C21H15N |
分子量 |
281.3 g/mol |
IUPAC 名称 |
1-anthracen-9-yl-N-phenylmethanimine |
InChI |
InChI=1S/C21H15N/c1-2-10-18(11-3-1)22-15-21-19-12-6-4-8-16(19)14-17-9-5-7-13-20(17)21/h1-15H |
InChI 键 |
OJJWOWZJUYHCPD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N=CC2=C3C=CC=CC3=CC4=CC=CC=C42 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



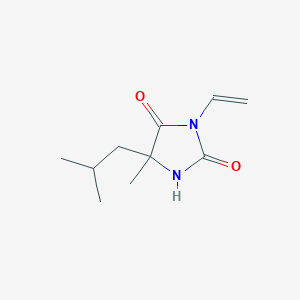
![N'-[(E)-(4-methoxyphenyl)methylidene]-5-[4-(3-methylbutoxy)phenyl]-1H-pyrazole-3-carbohydrazide](/img/structure/B15077069.png)
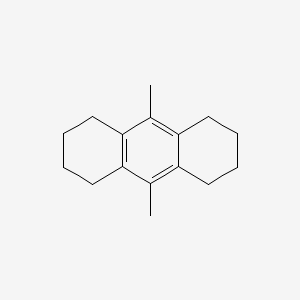

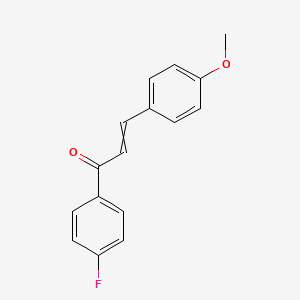
![2-[(E)-2-(2,4-Dinitrophenyl)ethenyl]phenol](/img/structure/B15077098.png)
![N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B15077099.png)
![8-[(2E)-2-benzylidenehydrazinyl]-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15077107.png)
![Diethyl{4-[bis(2-hydroxyethyl)amino]benzyl}phosphonate](/img/structure/B15077110.png)
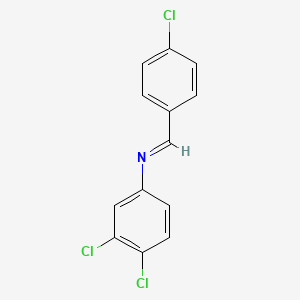
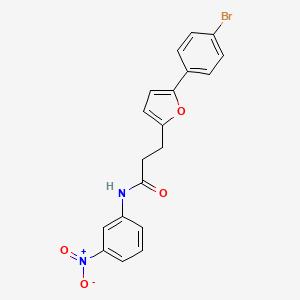

![2-methyl-N-(2,2,2-trichloro-1-{[(2-hydroxyphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B15077137.png)
